3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal
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Overview
Description
3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal typically involves the condensation of α, β-unsaturated aldehydes or ketones with hydrazine derivatives. One efficient method includes using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions. This method offers good yields and environmentally friendly reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and microwave irradiation, are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction pathways that regulate cell proliferation, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-4-yl)-1-propanamine
- 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
- N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Uniqueness
3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal stands out due to its unique structural features, which confer specific reactivity and biological activity. Its trimethyl substitution pattern enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C9H12N2O/c1-7-9(5-4-6-12)8(2)11(3)10-7/h4-6H,1-3H3/b5-4+ |
InChI Key |
IVBUQPIMXIGKHD-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C=O |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC=O |
Origin of Product |
United States |
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